2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps:
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Formation of the Quinoxaline Core: : The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions. Commonly used 1,2-dicarbonyl compounds include glyoxal, diketones, or α-keto acids.
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Introduction of the Propylamino Group: : The propylamino group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of the quinoxaline derivative with a suitable alkylating agent, such as propylamine, under controlled conditions.
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Attachment of the Benzenesulfonamide Group: : The final step involves the sulfonation of the quinoxaline derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
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Reduction: : Reduction reactions can target the quinoxaline ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.
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Substitution: : The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the quinoxaline ring may produce amines.
Scientific Research Applications
2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of quinoxaline derivatives.
Medicine: Research is ongoing into its potential use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of metabolic pathways. The propylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad-spectrum biological activity.
2,3-dimethylquinoxaline: Similar structure but lacks the sulfonamide group, leading to different biological properties.
N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide: Similar but without the 2,4-dimethyl substitution, which may affect its reactivity and biological activity.
Uniqueness
2,4-dimethyl-N-(3-(propylamino)quinoxalin-2-yl)benzenesulfonamide is unique due to the combination of its quinoxaline core, sulfonamide group, and propylamino substitution. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,4-dimethyl-N-[3-(propylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-4-11-20-18-19(22-16-8-6-5-7-15(16)21-18)23-26(24,25)17-10-9-13(2)12-14(17)3/h5-10,12H,4,11H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEIOKASILYBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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